molecular formula C12H19NO B13518268 I(2)-Amino-4-(2-methylpropyl)benzeneethanol CAS No. 1094627-43-6

I(2)-Amino-4-(2-methylpropyl)benzeneethanol

Katalognummer: B13518268
CAS-Nummer: 1094627-43-6
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: RDPNHWLNDXXQJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with nitromethane in the presence of a base to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group attached to a phenyl ring with an isobutyl substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

1094627-43-6

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

2-amino-2-[4-(2-methylpropyl)phenyl]ethanol

InChI

InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3

InChI-Schlüssel

RDPNHWLNDXXQJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.